3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole
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Overview
Description
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole is a hybrid compound that combines the structural features of isothiazole and piperazine moieties. This compound is known for its significant pharmacological activities, particularly as a dopamine and serotonin antagonist, making it a valuable substance in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole typically involves a multi-step procedure. One common method includes the reaction of 6-methylpyrimidin-4-ylamine with piperazine, followed by the cyclization with 2-chlorobenzothiazole under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with dopamine and serotonin receptors. By antagonizing these receptors, the compound can modulate neurotransmitter activity, which is beneficial in treating conditions like schizophrenia and depression . The molecular targets include dopamine D2 receptors and serotonin 5-HT2A receptors, among others .
Comparison with Similar Compounds
Similar Compounds
Brexpiprazole: Another dopamine and serotonin antagonist with similar pharmacological properties.
Piperaquine: Shares structural similarities but is primarily used as an antimalarial agent.
Uniqueness
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole is unique due to its hybrid structure, combining isothiazole and piperazine moieties, which contributes to its distinct pharmacological profile. Its ability to act on multiple neurotransmitter receptors makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C16H17N5S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C16H17N5S/c1-12-10-15(18-11-17-12)20-6-8-21(9-7-20)16-13-4-2-3-5-14(13)22-19-16/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
DLQUQXYTEJYTNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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